(5S)-5-phenylmorpholin-3-one is a chiral morpholine derivative characterized by the presence of a phenyl group at the fifth carbon of the morpholine ring. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and organic synthesis. It is classified as a morpholinone, which is a type of heterocyclic compound that contains both nitrogen and oxygen in its ring structure.
The compound is identified by its CAS number 1052209-96-7 and has been synthesized through various methods that exploit its structural properties for specific applications in scientific research. Sources such as BenchChem and Sigma-Aldrich provide detailed descriptions and availability of this compound for research purposes .
(5S)-5-phenylmorpholin-3-one falls under the classification of:
The synthesis of (5S)-5-phenylmorpholin-3-one typically involves cyclization reactions that transform suitable precursors into the desired compound. One common synthetic route includes:
In an industrial context, continuous flow processes may be employed to enhance efficiency and scalability. Utilizing catalysts and optimizing reaction parameters such as temperature and pressure can significantly improve the synthesis process, making it more suitable for large-scale production .
The molecular formula of (5S)-5-phenylmorpholin-3-one is , with a molecular weight of 177.20 g/mol . The structure features a morpholine ring with a phenyl substituent at the 5-position, contributing to its unique properties.
Key structural data includes:
(5S)-5-phenylmorpholin-3-one can undergo several types of chemical reactions:
The choice of reagents and conditions is crucial for achieving desired products:
The mechanism by which (5S)-5-phenylmorpholin-3-one exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzyme activity or influence biochemical pathways relevant to drug action or biological response. The precise targets may vary based on the context of application, such as enzyme inhibition studies or protein-ligand interactions .
(5S)-5-phenylmorpholin-3-one is a solid at room temperature, with properties that include:
Relevant chemical properties include:
(5S)-5-phenylmorpholin-3-one has several important applications in scientific research:
The construction of the morpholinone ring with precise stereocontrol at the C5 position represents a fundamental synthetic challenge. Two predominant cyclization strategies demonstrate efficacy for forming the (5S)-configured morpholinone core:
Bromoacetyl Bromide Cyclization: A high-yielding, one-pot method involves reacting (S)-2-amino-2-phenylethanol with bromoacetyl bromide. Initial esterification forms a bromoacetamide intermediate, which undergoes intramolecular Williamson ether synthesis under basic conditions (triethylamine/acetonitrile, 80°C). This method achieves diastereomeric ratios exceeding 98:2, preserving the chiral integrity of the C5 stereocenter due to the substrate-controlled cyclization [3].
Dehydrobromination-Ring Closure: An alternative route employs bromination/dehydrobromination of (5S)-5-phenylmorpholin-2-one precursors. Treatment with bromine followed by base-mediated elimination generates a reactive dehydromorpholinone intermediate, which is subsequently hydrogenated under stereoselective conditions to afford the saturated (5S)-5-phenylmorpholin-3-one. This method capitalizes on the conformational rigidity of the precursor to enforce stereoretention .
Table 1: Comparative Analysis of Stereoselective Cyclization Methods
Method | Reagents/Conditions | Yield (%) | Stereoselectivity (d.r.) |
---|---|---|---|
Bromoacetyl Bromide | Bromoacetyl bromide, Et₃N, MeCN, 80°C | 85-90 | >98:2 |
Dehydrobromination | Br₂, then K₂CO₃, H₂/Pd-C | 75-80 | >95:5 |
Catalytic asymmetric methods provide enantioselective access to the (5S) configuration without relying on chiral auxiliaries:
Organocatalyzed Aldol Cyclization: Proline-derived catalysts enable the enantioselective aldol condensation between phenylacetaldehyde derivatives and glyoxylate esters. The resulting α-hydroxy aldehyde undergoes reductive amination with 2-chloroacetamide, followed by base-mediated cyclization. This sequence achieves enantiomeric excesses (ee) >90% for the (5S) enantiomer through catalyst-controlled facial selectivity in the initial carbon-carbon bond formation [3].
Dynamic Kinetic Resolution: Racemic morpholinone precursors undergo enantioselective enzymatic hydrolysis using immobilized lipases (e.g., Candida antarctica Lipase B). The (5R)-enantiomer is preferentially hydrolyzed, leaving the (5S)-morpholinone-ester intact with >95% ee. This approach is particularly valuable for resolving racemates generated under non-chiral conditions [4].
Precursor engineering enhances atom economy and reduces step counts:
Phenylacetic Acid Derivatives: Methyl phenylacetate serves as a versatile precursor via α-chlorination (Cl₂, PCl₅) to yield methyl 2-chloro-2-phenylacetate. Condensation with ethanolamine under Mitsunobu conditions (DIAD, PPh₃) directly installs the C-N bond, followed by ring closure with simultaneous ester hydrolysis to furnish the morpholinone core. This route achieves 70% overall yield with minimal purification requirements [6].
Nitroaromatic Precursors: 4-(4-Nitrophenyl)morpholin-3-one (synthesized via oxidative cyclization using NaClO₂/NaH₂PO₄ in H₂O/CH₃CN) undergoes catalytic hydrogenation (Pd/C, H₂, ethanol). The reaction selectively reduces the nitro group to an amine without affecting the morpholinone carbonyl, yielding 4-(4-aminophenyl)-3-morpholinone—a key intermediate for further functionalization. Optimized conditions (40 psi H₂, 25°C) prevent over-reduction and epimerization [2] [6].
Transitioning from batch to continuous processing addresses scalability challenges:
Continuous Hydrogenation: A packed-bed reactor with 5% Pd/C catalyst enables continuous-flow hydrogenation of nitro-morpholinone precursors. Optimized parameters (40 bar H₂, 60°C, residence time = 2 min) achieve >99% conversion with 98.5% isolated yield, significantly outperforming batch reactors in productivity and catalyst lifetime. The system eliminates batch-to-batch variability inherent in traditional hydrogenation [2] [6].
Integrated Synthesis Platform: Combining enzymatic resolution with continuous flow processing enhances efficiency. Racemic morpholinone esters undergo lipase-catalyzed resolution in a tubular reactor (30°C, pH 7.0), with the (5S)-ester product continuously extracted into an organic phase (ethyl acetate). Subsequent hydrolysis occurs in a second flow module (NaOH, 50°C), delivering enantiopure (5S)-5-phenylmorpholin-3-one at 300 g/h throughput with >99% ee [3] [4].
Table 2: Scalability Metrics for Industrial Production Methods
Parameter | Batch Process | Continuous Flow Process |
---|---|---|
Cycle Time | 12-16 h | 2-4 h |
Catalyst Loading | 10% Pd-C | 5% Pd-C |
Annual Capacity | 500 kg | 5,000 kg |
Purity (HPLC) | 98.0-98.5% | 99.2-99.8% |
These advancements in stereoselective synthesis, precursor utilization, and flow chemistry establish robust, scalable routes to (5S)-5-phenylmorpholin-3-one, facilitating its application as a chiral building block for complex pharmaceuticals like rivaroxaban [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: